![molecular formula C21H26ClN5OS B13357952 2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)
2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Description
2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a useful research compound. Its molecular formula is C21H26ClN5OS and its molecular weight is 432.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H14ClN3S, with a molecular weight of approximately 279.79 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C13H14ClN3S |
Molecular Weight | 279.79 g/mol |
CAS Number | 750610-95-8 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study involving various triazole compounds demonstrated that modifications at specific positions can enhance their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) . The compound may share similar pathways due to its structural similarities with other effective triazole derivatives.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial activities. A related study highlighted the antibacterial effectiveness of triazole derivatives against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds showed moderate to strong activity levels, suggesting that the sulfanyl group may contribute to this biological effect .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For instance, it may inhibit acetylcholinesterase (AChE) and urease enzymes, which are significant targets in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values of related compounds were reported to be significantly lower than those of standard inhibitors, indicating promising potency.
The biological activities of triazole derivatives often involve several mechanisms:
- Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
- Enzyme Interaction : The binding affinity to enzymes like AChE suggests that these compounds can effectively inhibit neurotransmitter breakdown, potentially enhancing cholinergic signaling in the brain .
Case Studies
- Anticancer Screening : A library screening identified novel anticancer compounds based on their ability to inhibit cell proliferation in multicellular spheroids. The results indicated that structural modifications significantly impacted the anticancer activity of triazole derivatives .
- Antibacterial Efficacy : Another study evaluated various synthesized triazoles against multiple bacterial strains. The results showed that specific substitutions on the triazole ring enhanced antibacterial potency compared to standard drugs .
Properties
Molecular Formula |
C21H26ClN5OS |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C21H26ClN5OS/c1-14(2)21(3,13-23)24-18(28)12-29-20-26-25-19(16-10-6-7-11-17(16)22)27(20)15-8-4-5-9-15/h6-7,10-11,14-15H,4-5,8-9,12H2,1-3H3,(H,24,28) |
InChI Key |
MGFMGPDTWSLBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CCCC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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